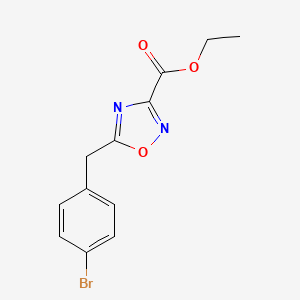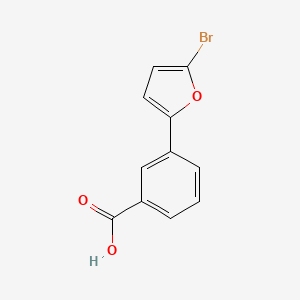
Ácido 1-metil-1H-indazol-4-carboxílico
Descripción general
Descripción
Synthesis Analysis
The synthesis of indazole compounds involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . These methods have been used to synthesize a wide variety of 1H-indazoles .Chemical Reactions Analysis
Indazole compounds can undergo various chemical reactions. For example, they can participate in 1,3-dipolar cycloaddition reactions with α-substituted α-diazomethylphosphonates and arynes . They can also react with aryl iodides to form N-acyl-N′,N′-disubstituted hydrazines .Aplicaciones Científicas De Investigación
Polímeros de coordinación
El ácido 1-metil-1H-indazol-4-carboxílico se ha utilizado en la formación de nuevos polímeros de coordinación multifuncionales . Estos polímeros, sintetizados por vías solvotermales, poseen diferentes estructuras 2D y muestran propiedades magnéticas interesantes .
Propiedades magnéticas
El compuesto de cobre de estos polímeros de coordinación muestra un efecto de giro inusual, mientras que el material de cobalto anisótropo se comporta como un imán molecular de molécula única inducido por el campo .
Propiedades biológicas
Los ensayos MTT realizados en líneas celulares de riñón embrionario humano (HEK293) y melanoma de piel de ratón (B16-F10) indicaron que el compuesto a base de Cd fue el único que mostró toxicidad dependiente de la dosis en las células B16-F10 .
Propiedades de luminiscencia
Los polímeros de cadmio y zinc exhiben interesantes propiedades de luminiscencia . El hecho de que los polímeros de zinc no mostraran toxicidad inherente contra las células cancerosas y no cancerosas hace que esta nueva familia sea un excelente candidato para futuras investigaciones en el campo de los materiales luminiscentes con aplicaciones biomédicas .
Enfoques sintéticos
Las estrategias recientes para la síntesis de 1H- y 2H-indazoles incluyen reacciones catalizadas por metales de transición, reacciones de ciclación reductora y síntesis de 2H-indazoles a través de la formación consecutiva de enlaces C-N y N-N sin catalizador y solvente a partir de 2-azidobenzaldehídos y aminas .
Adyuvante farmacéutico
El ácido 1-metilindazol-3-carboxílico se utiliza como adyuvante farmacéutico . También se utiliza como materia prima importante e intermedio en la síntesis orgánica, productos farmacéuticos, agroquímicos y colorantes .
Propiedades anticancerígenas
Se prepararon y evaluaron varias N-fenil-1H-indazol-1-carboxamidas nuevas para sus actividades antiproliferativas in vitro contra el panel de líneas celulares tumorales derivadas de nueve tipos de cáncer aislados clínicamente .
Propiedades antihipertensivas
Los compuestos heterocíclicos que contienen indazol tienen una amplia variedad de aplicaciones medicinales como antihipertensivos .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
1-Methyl-1H-indazole-4-carboxylic acid, like other indole derivatives, has been found to bind with high affinity to multiple receptors . The inhibition, regulation, and/or modulation, in particular, of CHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) play a role in the treatment of CHK1-, CHK2- and SGK-induced diseases such as cancer .
Mode of Action
It is known that indole derivatives can inhibit, regulate, and/or modulate their target proteins, leading to changes in cellular processes . For instance, the compound may interact with its targets, leading to changes in the cell cycle, apoptosis, or other cellular processes .
Biochemical Pathways
Indole derivatives, including 1-Methyl-1H-indazole-4-carboxylic acid, can affect various biochemical pathways. For example, they can influence the cell cycle, apoptosis, and other cellular processes
Result of Action
It is known that indole derivatives can have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects of 1-Methyl-1H-indazole-4-carboxylic acid may depend on its specific targets and the biochemical pathways it affects.
Análisis Bioquímico
Biochemical Properties
1-Methyl-1H-indazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions often involves binding to the active site of the enzyme, thereby altering its conformation and activity.
Cellular Effects
The effects of 1-Methyl-1H-indazole-4-carboxylic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, 1-Methyl-1H-indazole-4-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, influencing their function. This binding can result in enzyme inhibition or activation, depending on the target enzyme . Furthermore, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 1-Methyl-1H-indazole-4-carboxylic acid can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or pH extremes . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-Methyl-1H-indazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity.
Metabolic Pathways
1-Methyl-1H-indazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . This interaction can lead to the formation of various metabolites, some of which may retain biological activity. The compound can also affect metabolic flux by altering the activity of key enzymes in metabolic pathways.
Transport and Distribution
Within cells and tissues, 1-Methyl-1H-indazole-4-carboxylic acid is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . This interaction can influence its localization and accumulation within specific tissues or cellular compartments.
Subcellular Localization
The subcellular localization of 1-Methyl-1H-indazole-4-carboxylic acid can significantly impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA or nuclear proteins, influencing gene expression and other nuclear processes.
Propiedades
IUPAC Name |
1-methylindazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-8-4-2-3-6(9(12)13)7(8)5-10-11/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQSPGDKGHTOLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC(=C2C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680947 | |
| Record name | 1-Methyl-1H-indazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1071433-05-0 | |
| Record name | 1-Methyl-1H-indazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1393512.png)




![[3-(Benzyloxy)thien-2-yl]methanol](/img/structure/B1393519.png)


![6-(tert-Butoxycarbonyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1393524.png)

![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1393529.png)

![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride](/img/structure/B1393531.png)
